5-Iodocytidine
CAS No.: 1147-23-5
Cat. No.: VC20758540
Molecular Formula: C9H12IN3O5
Molecular Weight: 369.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1147-23-5 |
---|---|
Molecular Formula | C9H12IN3O5 |
Molecular Weight | 369.11 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
Standard InChI | InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 |
Standard InChI Key | LQQGJDJXUSAEMZ-UAKXSSHOSA-N |
Isomeric SMILES | C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)I |
SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I |
Canonical SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I |
Chemical Properties and Structure
5-Iodocytidine has the molecular formula C9H12IN3O5 and a molecular weight of 369.11 g/mol. Its Chemical Abstracts Service (CAS) registry number is 1147-23-5, providing a unique identifier for this compound in chemical databases and literature . The structure features a cytidine backbone with an iodine atom attached at the 5-position of the cytosine base. This modification alters the electronic properties of the base while maintaining its ability to participate in base-pairing interactions.
The physical properties of 5-Iodocytidine typically present as a solid at room temperature. Due to its nucleoside structure, it contains multiple hydrogen bond donors and acceptors, making it soluble in polar solvents. For optimal stability, the compound should be stored at 2-8°C and protected from light to prevent photodegradation of the iodine-carbon bond .
Table 1: Chemical Properties of 5-Iodocytidine
Property | Value |
---|---|
Molecular Formula | C9H12IN3O5 |
Molecular Weight | 369.11 g/mol |
CAS Number | 1147-23-5 |
Appearance | Solid at room temperature |
Storage Conditions | 2-8°C, protected from light |
Research Applications
Nucleic Acid Research
5-Iodocytidine has become indispensable in nucleic acid research for multiple applications. It has been extensively utilized in the structural elucidation of mispairs with natural bases, providing valuable insights into mutagenic properties of nucleic acid modifications. The compound aids researchers in understanding the mechanisms of nucleic acid interactions, particularly in contexts where base-pairing abnormalities play significant roles in genetic processes .
Additionally, 5-Iodocytidine serves as an important tool in the study of cytosine methyltransferases, enzymes responsible for DNA methylation patterns crucial for gene expression regulation. The iodine substitution at the 5-position creates a unique chemical environment that can be recognized by these enzymes, allowing researchers to track and analyze methylation processes with greater precision .
The compound also functions effectively as a nonradioactive label for nucleic acids, providing a safer alternative to traditional radioactive probes while maintaining high sensitivity for detection purposes. This property has made it particularly valuable in hybridization studies and nucleic acid quantification protocols .
Protein Interaction Studies
One of the most significant applications of 5-Iodocytidine lies in the field of nucleoprotein crosslinking studies. When incorporated into RNA or DNA, the 5-iodocytosine chromophore demonstrates excellent properties for photocrosslinking to associated proteins. Upon irradiation at appropriate wavelengths (typically 325 nm using a helium cadmium laser), the compound can form covalent bonds with nearby aromatic amino acid residues of proteins, particularly targeting tyrosine residues .
This photocrosslinking capability typically yields higher crosslinking efficiency compared to other halogenated nucleosides like 5-bromouracil. Research has demonstrated that 5-iodocytosine absorbs light at longer wavelengths, allowing for more selective excitation and consequently higher crosslinking yields. This property makes it an excellent complementary tool to 5-iodouracil in studies mapping nucleic acid-protein interaction interfaces .
Experimental evidence has shown that 5-iodocytidine-modified RNA can achieve high-yield crosslinking to specific protein targets, particularly when the modified nucleoside is positioned strategically within the nucleic acid sequence. This approach has been successfully applied to study various nucleoprotein complexes, including the interaction between bacteriophage RNA hairpins and coat proteins .
Structural Biology Applications
In the field of structural biology, 5-Iodocytidine contributes significantly to X-ray diffraction experiments involving nucleic acids and nucleic acid-binding proteins. The heavy iodine atom serves as an effective marker for phase determination in X-ray crystallography, aiding in solving complex three-dimensional structures of nucleic acids and their complexes .
Laboratory Protocols and Technical Considerations
Stock Solution Preparation
Proper preparation of 5-Iodocytidine stock solutions is crucial for experimental success. The compound can be dissolved in appropriate solvents to create stock solutions of various concentrations for different experimental applications. Table 2 provides guidelines for preparing stock solutions at common concentrations .
Table 2: Stock Solution Preparation Guide for 5-Iodocytidine
Target Concentration | Volume Required for | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 2.7092 mL | 13.5461 mL | 27.0922 mL |
5 mM | 0.5418 mL | 2.7092 mL | 5.4184 mL |
10 mM | 0.2709 mL | 1.3546 mL | 2.7092 mL |
When preparing stock solutions, it is advisable to select an appropriate solvent based on the compound's solubility characteristics and the requirements of subsequent experiments. For optimal results, freshly prepared solutions should be divided into separate aliquots to avoid repeated freezing and thawing cycles, which can compromise compound stability .
Recent Research Findings
Recent investigations have expanded our understanding of 5-Iodocytidine's applications in molecular biology. Particularly noteworthy is research demonstrating the high-yield photocrosslinking capabilities of 5-iodocytidine-substituted RNA to associated proteins. These studies have shown that the 5-iodocytosine chromophore can achieve crosslinking yields often three to five times higher than those obtained with 5-bromouracil .
The mechanistic basis for this enhanced crosslinking efficiency has been attributed to the 5-iodocytosine chromophore's absorption at longer wavelengths, which enables more selective excitation. The highest crosslinking yields are typically achieved using a helium cadmium laser emitting at 325 nm, though useful yields can also be obtained with a 312 nm transilluminator .
Experimental models using bacteriophage RNA hairpins bound to coat proteins have provided valuable insights into the specific molecular interactions facilitated by 5-iodocytidine incorporation. These studies have demonstrated that the technique is primarily selective for aromatic amino acid residues, particularly tyrosine, with crosslinking success dependent on the proximity of the modified cytidine to an aromatic ring of the target protein .
Supplier | Catalog Number | Quantity | Price |
---|---|---|---|
Santa Cruz Biotechnology | sc-202426 | 5 mg | $60.00 |
Santa Cruz Biotechnology | sc-202426A | 25 mg | $125.00 |
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